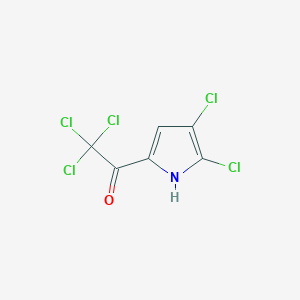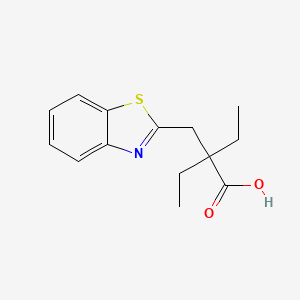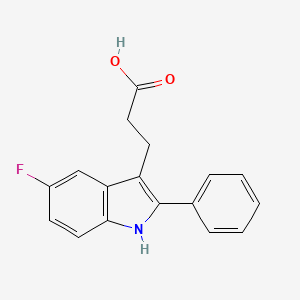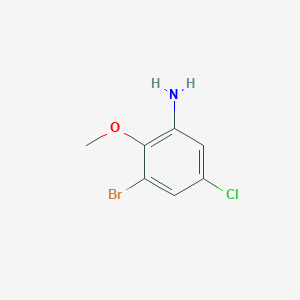![molecular formula C8H14N4O B1340861 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine CAS No. 915924-34-4](/img/structure/B1340861.png)
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)methyl)piperazine (MP) is a heterocyclic compound that was first synthesized in the late 1960s. It is a simple, five-member ring structure composed of two nitrogen atoms and three carbon atoms. MP has been studied extensively for its potential applications in pharmaceuticals and other industries. The synthesis of MP is relatively straightforward, and it has been used in various scientific research applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Researchers have synthesized and evaluated a variety of derivatives containing the 1,2,4-oxadiazole and piperazine motifs for their antimicrobial and antifungal properties. Some compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. Notably, certain derivatives showed potent activities against Gram-positive and Gram-negative bacteria as well as pathogenic fungi, highlighting their broad-spectrum antimicrobial capabilities (Bektaş et al., 2007; Sharma et al., 2014; Krolenko et al., 2016).
Anticancer Activities
A series of novel derivatives were synthesized and showed significant antibacterial and antifungal activity, with some also exhibiting notable activity against human breast cancer cell lines (MCF7). This suggests a potential application in cancer therapy, where these compounds could serve as leads for the development of new anticancer agents (Sharma et al., 2014).
Anticonvulsant Activities
New derivatives have been synthesized to meet structural requirements essential for anticonvulsant properties. Certain compounds were identified as highly potent, showing effectiveness in the maximal electroshock (MES) seizure method without displaying neurotoxicity at administered doses. This highlights the therapeutic potential of these compounds in treating seizure disorders (Harish et al., 2014).
Biofilm Inhibition and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and evaluated for their antibacterial efficacy, including biofilm inhibition. Some compounds demonstrated superior biofilm inhibition activities compared to reference drugs like Ciprofloxacin, indicating their potential in treating bacterial infections associated with biofilms. Furthermore, these compounds showed excellent inhibitory activities against MurB enzyme, suggesting a new avenue for the development of antibacterial agents (Mekky & Sanad, 2020).
Future Directions
The future directions for the research and development of 1,2,4-oxadiazole derivatives, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds have potential applications in various scientific areas, including pharmaceutical industry and drug discovery .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with proteases, kinases, and phosphatases, altering their catalytic functions. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, binding proteins may facilitate its distribution within tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXTTBMSQRZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)




![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)





